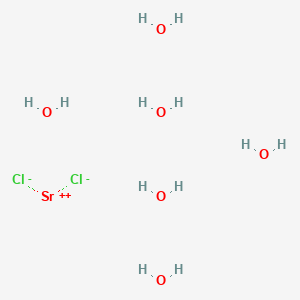

Strontium dichloride hexahydrate

説明

Strontium dichloride hexahydrate is not directly discussed in the provided papers. However, strontium compounds and their properties are a subject of interest in various research areas, including materials science and coordination chemistry. Strontium is a chemical element with the symbol Sr and atomic number 38. It is an alkaline earth metal and is known for its propensity to form various compounds, including oxides, halides, and others that have applications in different fields such as electronics, magnetism, and medicine .

Synthesis Analysis

The synthesis of strontium compounds can vary based on the desired end product. For example, strontium hexaferrite particles are synthesized hydrothermally from aqueous solutions of iron and strontium nitrates under different conditions, which affect their magnetic properties . Similarly, strontium-imidazolium coordination polymers are obtained from the reaction of zwitterionic imidazolium with SrCO3 in water . These methods highlight the versatility of strontium in forming various compounds under different synthesis conditions.

Molecular Structure Analysis

The molecular structure of strontium compounds can be quite diverse. For instance, strontium hexaferrite has a hexagonal structure, and its magnetic properties are influenced by the synthesis conditions . The strontium-imidazolium polymer features an 8-coordinate strontium center binding to six different imidazolium carboxylate molecules . Gaseous strontium dibromide has a quasilinear molecular structure, as determined by electron diffraction and vibrational mode analysis . These studies demonstrate the complex and varied molecular geometries that strontium compounds can adopt.

Chemical Reactions Analysis

Strontium compounds participate in a variety of chemical reactions. For example, the reaction of strontium with imidazolium carboxylate leads to the formation of a polymeric material . The synthesis of allyl strontium compounds involves reactions with different strontium precursors, resulting in complexes with interesting solid-state structures . The reactivity of strontium compounds is influenced by their molecular structure and the nature of the substituents or ligands involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of strontium compounds are closely related to their structure and synthesis. Strontium hexaferrite nanoparticles exhibit specific magnetic and dielectric properties that are tunable by substituting elements like Zr and Cd . The crystal structure of strontium bis(thiocyanate)-hexaethylene glycol reveals a coordination environment around the strontium ion, which is significant for understanding its interaction with ligands . The adsorption and desorption behavior of strontium in wetlands are influenced by the functional groups in organic matter, which has environmental implications . These properties are essential for the application of strontium compounds in various technological and environmental contexts.

科学的研究の応用

1. Environmental Remediation

Strontium, often in the form of strontium-90, is a ubiquitous radioactive contaminant at nuclear sites. Research has investigated the adsorption and desorption of strontium in wetlands, with findings indicating that certain organic matter functional groups support strong and poorly reversible strontium adsorption. These insights are significant for strontium pollution remediation in wetland environments (Boyer et al., 2018).

2. Biomedical Applications

Strontium has shown promise in promoting bone growth and inhibiting bone resorption. Research in this area has utilized (87)Sr NMR spectroscopy to study strontium environments in disordered phases, such as bioactive glasses. These findings help understand the structure of strontium-containing biomaterials and their properties in medical applications (Bonhomme et al., 2012).

3. Pyrotechnics

Strontium salts, like strontium dichloride, are used in pyrotechnics for creating red flames. Research in this area focuses on the combustion behavior, color intensity, and purity of various strontium compounds in pyrotechnic compositions (Klapötke et al., 2010).

4. Geochemical Mapping

Strontium isotopes, particularly (87Sr/86Sr), are critical in geochemical mapping for understanding the provenance of biological materials. This application is valuable in areas such as archaeology and ecology (Holt et al., 2021).

5. Materials Science

Strontium hexaferrite, a form of strontium, is notable in materials science for its high coercivity, making it a potential substance for applications like permanent magnets. Its structural, magnetic, and dielectric properties are key areas of investigation (Joshi & Kumar, 2021).

6. Biological and Forensic Sciences

Strontium isotopes play a significant role in biological sciences, including in medical applications and isotope fingerprinting for studying dietary habits, migration patterns, food authentication, and forensic science (Coelho et al., 2017).

Safety And Hazards

特性

IUPAC Name |

strontium;dichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGRXJSJSONEEG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12O6Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10476-85-4 (Parent), 22537-39-9 (Parent) | |

| Record name | Strontium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

266.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium dichloride hexahydrate | |

CAS RN |

10025-70-4 | |

| Record name | Strontium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)